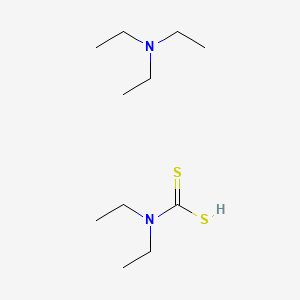

Triethylammonium diethyldithiocarbamate

Description

Evolution of Dithiocarbamate (B8719985) Chemistry in Academic Contexts

The chemistry of dithiocarbamates, a class of organosulfur compounds, has a rich history dating back to the 19th century. Initially explored for their vibrant colors upon complexation with metals, their utility soon expanded into industrial applications. In the early 20th century, dithiocarbamates were recognized for their role as accelerators in the vulcanization of rubber, a discovery that significantly impacted the polymer industry.

Following this, the academic and industrial research communities began to explore the broader potential of these compounds. In the 1940s, dithiocarbamates were introduced as effective fungicides in agriculture, a role they continue to play today. This application spurred a deeper investigation into their biological activities, leading to the discovery of their diverse pharmacological properties, including antimicrobial and anticancer activities.

In more recent academic contexts, the focus has shifted towards the nuanced applications of dithiocarbamates in materials science and organic synthesis. Researchers are exploring their use as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, which have applications in electronics and catalysis. Furthermore, the unique reactivity of the dithiocarbamate group is being exploited in the development of novel organic transformations and as ligands in coordination chemistry to stabilize metals in various oxidation states.

Significance of the Triethylammonium (B8662869) Counterion in Dithiocarbamate Systems

One of the primary functions of the triethylammonium counterion is to confer solubility in organic solvents. Unlike inorganic salts of diethyldithiocarbamate (B1195824), such as the sodium or potassium salts which are typically water-soluble, the presence of the bulky and organic triethylammonium cation enhances solubility in nonpolar and moderately polar organic media. This property is particularly advantageous in organic synthesis, where reactions are often conducted in such solvents.

The triethylammonium cation is formed by the protonation of triethylamine (B128534), a common and sterically hindered organic base. The pKa of protonated triethylamine is approximately 10.75, which influences the pH range in which the dithiocarbamate salt is stable. wikipedia.org The nature of the cation can also impact the supramolecular structure of the salt in the solid state, influencing crystal packing and intermolecular interactions. While detailed crystallographic studies specifically on Triethylammonium diethyldithiocarbamate are not widely available, research on other triethylammonium salts has shown the formation of intricate hydrogen-bonding networks. researchgate.netnih.gov

Furthermore, the triethylammonium cation can be considered a "spectator" ion in many reactions, meaning it does not directly participate in the chemical transformation of the diethyldithiocarbamate anion. However, its lability can be exploited in certain synthetic protocols where the in situ generation of the dithiocarbamic acid is desired.

Scope and Research Directions in this compound Chemistry

The research landscape for this compound and related dithiocarbamate salts is expanding into several key areas, driven by the versatile reactivity and coordination properties of the dithiocarbamate ligand.

A significant area of ongoing research is the use of dithiocarbamates as precursors in materials science. Specifically, metal-dithiocarbamate complexes serve as single-source precursors for the synthesis of well-defined metal sulfide nanoparticles and thin films. The choice of the counterion can influence the decomposition pathway and the properties of the resulting nanomaterials.

In the field of organic synthesis, triethylammonium dithiocarbamates are valuable intermediates. They are frequently generated in situ from an amine, carbon disulfide, and triethylamine for the synthesis of other organic compounds, such as isothiocyanates and thioureas. researchgate.net The mild reaction conditions and the ease of formation make this a versatile synthetic strategy.

The coordination chemistry of dithiocarbamates continues to be an active area of investigation. The diethyldithiocarbamate ligand can stabilize a wide array of metal ions in various oxidation states, leading to complexes with interesting magnetic, electronic, and catalytic properties. The triethylammonium salt provides a convenient source of the diethyldithiocarbamate ligand for the synthesis of these metal complexes in organic media.

Future research may focus on the development of novel catalytic applications of metal-diethyldithiocarbamate complexes derived from this compound. Additionally, a more in-depth exploration of the influence of the triethylammonium counterion on the reactivity and physical properties of the dithiocarbamate anion, through comparative studies with other salts, would provide valuable insights for the rational design of new reagents and materials. The exploration of dithiocarbamate-based compounds in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents, also remains a promising avenue for future research. nih.gov

Compound Data

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 2391-78-8 | researchgate.net |

| Molecular Formula | C11H26N2S2 | uokerbala.edu.iq |

| Molecular Weight | 250.47 g/mol | nih.gov |

| Melting Point | 82-84 °C | researchgate.net |

| Boiling Point | 176.4 °C at 760 mmHg | researchgate.net |

Note: Some physical properties are reported by chemical suppliers and may not have been independently verified in peer-reviewed literature.

Spectroscopic Data (Inferred from Related Compounds)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of both the triethylammonium cation and the diethyldithiocarbamate anion.

Triethylammonium Cation:

A triplet corresponding to the methyl protons (-CH₃) is expected.

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom is anticipated.

A broad singlet for the N-H proton may also be observed.

Diethyldithiocarbamate Anion:

A triplet for the methyl protons (-CH₃) of the ethyl groups.

A quartet for the methylene protons (-CH₂-) of the ethyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would display distinct signals for the carbon atoms in each ion.

Triethylammonium Cation:

A signal for the methyl carbons (-CH₃).

A signal for the methylene carbons (-CH₂-).

Diethyldithiocarbamate Anion:

A signal for the methyl carbons (-CH₃).

A signal for the methylene carbons (-CH₂-).

A characteristic downfield signal for the thiocarbonyl carbon (N-C S₂).

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum would exhibit characteristic absorption bands for the functional groups present in the compound.

N-H stretching from the triethylammonium cation.

C-H stretching from the alkyl groups of both ions.

C-N stretching (thioureide band) in the dithiocarbamate anion, which has partial double bond character.

C-S stretching vibrations.

Disclaimer: The spectroscopic data presented here are inferred based on the known spectral characteristics of the individual ions and related dithiocarbamate salts. Specific chemical shifts and absorption frequencies for this compound may vary and should be confirmed by experimental analysis.

Properties

IUPAC Name |

diethylcarbamodithioic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXKDAXGTICXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062369 | |

| Record name | Triethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-78-8 | |

| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N,N-diethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N,N-diethylethanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimization Strategies

Primary Synthetic Routes via Amines and Carbon Disulfide

The most fundamental and widely employed method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. In the case of triethylammonium (B8662869) diethyldithiocarbamate (B1195824), the synthesis is achieved through the reaction of diethylamine (B46881) with carbon disulfide, in the presence of triethylamine (B128534). This reaction is a nucleophilic addition of the amine to the carbon of carbon disulfide.

Triethylamine plays a crucial role in the synthesis of triethylammonium diethyldithiocarbamate, acting as a base to facilitate the formation of the dithiocarbamate (B8719985) salt. The lone pair of electrons on the nitrogen atom of triethylamine deprotonates the initially formed dithiocarbamic acid, which is unstable and prone to decomposition back to the starting amine and carbon disulfide. This deprotonation results in the formation of the more stable this compound salt. An efficient method for preparing six-membered cyclic dithiocarbamates highlights the effective promotion of the reaction between 1-amino-3-chloropropan-2-ol (B1208272) derivatives and carbon disulfide by triethylamine researchgate.net.

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and reaction time significantly influence the outcome. While comprehensive comparative studies specifically for this compound are not extensively detailed in singular reports, a general understanding can be derived from the broader research on dithiocarbamate synthesis.

For instance, solvent-free conditions for the one-pot reaction of amines, carbon disulfide, and alkyl halides have been shown to produce high yields of dithiocarbamates under mild conditions organic-chemistry.org. This atom-economic process is efficient and minimizes waste. The use of water as a solvent has also been explored, offering an environmentally friendly alternative researchgate.net.

To illustrate the impact of reaction conditions, the following interactive table presents a hypothetical comparative analysis based on typical findings in dithiocarbamate synthesis.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0 to 25 | 2 | 85 |

| Tetrahydrofuran | 0 to 25 | 3 | 82 |

| Water | 25 | 4 | 75 |

| Solvent-free | 25 | 1 | 95 |

Note: The data in this table is representative and intended for illustrative purposes to highlight the potential impact of different reaction conditions.

Controlled Synthesis of Specific Triethylammonium Dithiocarbamate Derivatives

This compound can serve as a versatile precursor for the synthesis of various dithiocarbamate derivatives. The controlled reaction of this salt with different electrophiles allows for the introduction of a wide range of functional groups. For example, the reaction with alkyl halides leads to the formation of dithiocarbamate esters organic-chemistry.org.

One-pot, three-component reactions involving an amine, carbon disulfide, and an electrophilic reagent are a common strategy for synthesizing functionalized dithiocarbamate derivatives researchgate.net. These methods offer high efficiency and atom economy. For instance, the reaction of primary and secondary amines, carbon disulfide, and β-nitrostyrene derivatives under neat conditions at room temperature affords functionalized dithiocarbamates in good to high yields researchgate.net.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored. These methods focus on reducing the use of hazardous solvents, minimizing waste, and improving energy efficiency.

One prominent green approach is the use of alternative solvents. Water, being non-toxic, non-flammable, and readily available, is an excellent green solvent for many organic reactions, including dithiocarbamate synthesis researchgate.net. Deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG) have also been successfully employed as environmentally friendly and recyclable reaction media for the one-pot, three-component synthesis of dithiocarbamate derivatives, often resulting in high yields and short reaction times nih.gov.

Solvent-free synthesis is another key green chemistry strategy. The one-pot reaction of amines, carbon disulfide, and alkyl halides can be carried out without a solvent, leading to a highly efficient and atom-economic process organic-chemistry.org. This approach significantly reduces the environmental impact by eliminating solvent waste.

The principles of green chemistry can be quantified using various metrics. The E-Factor (Environmental Factor), which is the mass ratio of waste to desired product, and Process Mass Intensity (PMI), the ratio of the total mass of materials used to the mass of the product, are common metrics for evaluating the environmental footprint of a chemical process nih.govmdpi.com. Atom Economy (AE) and Reaction Mass Efficiency (RME) are other useful metrics for assessing the greenness of a synthesis . The goal in green synthesis design is to minimize the E-Factor and PMI while maximizing AE and RME.

Fundamental Chemical Reactivity and Mechanistic Studies

Radical-Mediated Transformations and Group Transfer Reactions

Beyond its decomposition, the dithiocarbamate (B8719985) functional group is a versatile precursor for generating carbon-centered radicals, which are valuable intermediates in modern organic synthesis.

Dithiocarbamates can serve as effective precursors for the generation of carbamoyl (B1232498) radicals (R₂N-C•=O). While the direct generation from triethylammonium (B8662869) diethyldithiocarbamate (B1195824) is less common, related carbamoyl dithiocarbamates are well-established radical precursors. bham.ac.ukrsc.org The generation of the radical is typically achieved through the homolytic cleavage of the weak C–S bond. rsc.org

This cleavage can be initiated by:

Photolysis: Irradiation with light, often low-energy visible light or UV, can provide the energy needed to break the C-S bond, generating the target carbamoyl radical and a dithiocarbonyl radical. rsc.org

Thermal Initiation: Heating a solution of the dithiocarbamate precursor, often in the presence of a radical initiator, can also induce homolytic fission of the C-S bond. capes.gov.br

These methods are advantageous as they often proceed under neutral, "tin-free" conditions, avoiding the use of toxic tin reagents commonly employed in radical chemistry. nih.govnih.gov

A powerful application of carbamoyl radicals generated from dithiocarbamates is their use in group transfer radical cyclization reactions. capes.gov.brnih.gov This process allows for the formation of cyclic structures, such as lactams, which are important motifs in pharmaceuticals and natural products. capes.gov.brresearchgate.net

The general mechanism for a dithiocarbamate group transfer radical cyclization proceeds as follows:

Initiation: A carbamoyl radical is generated from a suitable dithiocarbamate precursor (e.g., an N-alkenyl-N-acyl dithiocarbamate) via photolysis or thermolysis.

Cyclization: The newly formed carbamoyl radical undergoes an intramolecular addition to a tethered unsaturated bond (e.g., an alkene or alkyne). This cyclization step is typically very rapid and selective, with a strong preference for exo cyclization to form five- or six-membered rings. wikipedia.org

Group Transfer (Propagation): The new alkyl radical formed after cyclization attacks the thiocarbonyl group of another molecule of the starting dithiocarbamate precursor. This step transfers the dithiocarbamate group to the cyclized product and regenerates the initial carbamoyl radical, thus propagating the radical chain reaction. bham.ac.uk

This tandem cyclization-group transfer process is highly efficient for constructing complex cyclic systems in a single, operationally simple step. researchgate.net The presence of the dithiocarbamate group in the final product also offers a handle for further synthetic transformations. researchgate.net

Oxidative Chemistry: Formation of Isothiocyanates

The oxidation of dithiocarbamate salts, such as triethylammonium diethyldithiocarbamate, represents a significant pathway to the formation of isothiocyanates. These reactions typically involve a desulfurization process, where one of the sulfur atoms of the dithiocarbamate group is removed. A variety of oxidizing agents have been explored for this transformation, with molecular iodine being a noteworthy and effective reagent. nih.govresearchgate.net

The reaction proceeds by the oxidation of the dithiocarbamate anion. An improved and environmentally benign procedure for this conversion utilizes molecular iodine in a biphasic water/ethyl acetate (B1210297) medium. researchgate.net In this method, the dithiocarbamate salt is readily converted to the corresponding isothiocyanate in good to excellent yields. The use of sodium bicarbonate as a base and the biphasic solvent system facilitates the reaction and simplifies the purification of the product. researchgate.net

The general mechanism for the iodine-mediated formation of isothiocyanates from dithiocarbamate salts involves the initial formation of the dithiocarbamate salt from a primary amine and carbon disulfide. This salt is then oxidized by iodine. nih.gov A proposed mechanism suggests that the dithiocarbamate salt undergoes desulfurization to yield the isothiocyanate. researchgate.net The reaction is advantageous due to the use of a cheap, non-toxic, and readily available reagent in molecular iodine, making it suitable for larger-scale synthesis. researchgate.net

Table 1: Iodine-Mediated Synthesis of Isothiocyanates from Dithiocarbamates

| Starting Material (Primary Amine) | Oxidizing Agent | Solvent System | Product (Isothiocyanate) | Key Features |

| Various primary amines | Molecular Iodine (I₂) | Water/Ethyl Acetate | Corresponding Isothiocyanate | Environmentally friendly, high yields, cost-effective researchgate.net |

Reactions Leading to Thiolated and Thiourea (B124793) Derivatives

The chemical reactivity of this compound also extends to the formation of thiolated and thiourea derivatives. These reactions highlight the versatility of the dithiocarbamate functional group as a synthon in organic chemistry.

Thiolated Derivatives (S-Substituted Dithiocarbamates):

Thiolated derivatives, specifically S-substituted dithiocarbamates, can be synthesized from dithiocarbamate salts. A general approach involves the reaction of the dithiocarbamate anion with an electrophile, such as an alkyl halide. This results in the formation of a new carbon-sulfur bond at one of the sulfur atoms of the dithiocarbamate moiety. While direct examples starting from this compound are not extensively detailed in readily available literature, the principle of S-alkylation of dithiocarbamate salts is a well-established synthetic route.

Thiourea Derivatives:

The formation of thiourea derivatives from this compound is intrinsically linked to the formation of isothiocyanates as described in the preceding section. Isothiocyanates are key intermediates in the synthesis of unsymmetrical thioureas. ijacskros.com The general synthetic strategy involves a two-step process:

Formation of Isothiocyanate: this compound is first oxidized to yield the corresponding isothiocyanate.

Reaction with an Amine: The in-situ generated or isolated isothiocyanate is then reacted with a primary or secondary amine. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of a thiourea derivative. ijacskros.com

This one-pot or stepwise approach allows for the synthesis of a diverse range of substituted thioureas. researchgate.net The reaction of an isothiocyanate with an amine to form a thiourea is a robust and widely used transformation in organic synthesis. organic-chemistry.org

Table 2: Synthesis of Thiourea Derivatives from Dithiocarbamates via Isothiocyanate Intermediate

| Precursor | Intermediate | Reactant | Product | Reaction Type |

| This compound | Diethylisothiocyanate | Primary or Secondary Amine | N,N,N'-Trisubstituted Thiourea | Oxidation followed by Nucleophilic Addition ijacskros.com |

Coordination Chemistry and Metal Complexation

Ligand Properties of the Diethyldithiocarbamate (B1195824) Anion

The coordination chemistry of the diethyldithiocarbamate (dtc) anion is dominated by the strong donor capacity of its two sulfur atoms. This monoanionic ligand is classified as a soft ligand, making it particularly effective at coordinating with soft and borderline metal ions. malayajournal.org Resonance within the S₂CN core delocalizes the negative charge and contributes to the stability of its metal complexes. nih.gov

The most common coordination mode for the diethyldithiocarbamate anion is as a bidentate ligand, where both sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. wikipedia.orgnih.gov This chelation is a key factor in the high stability of these complexes, a phenomenon known as the chelate effect. libretexts.org The small "bite angle" (the S-M-S angle within the chelate ring) is a characteristic feature of these complexes. In many square planar and octahedral complexes, the diethyldithiocarbamate ligand binds in a symmetrical fashion. nih.govnih.gov For instance, in complexes like cobalt(III) tris(diethyldithiocarbamate), three diethyldithiocarbamate ligands coordinate to the cobalt center in an octahedral geometry. wikipedia.org

Beyond simple chelation, the diethyldithiocarbamate anion can also function as a bridging ligand, linking two or more metal centers to form polynuclear complexes. wikipedia.orgmdpi.comyoutube.com This can occur when one or both sulfur atoms of the ligand coordinate to adjacent metal ions. wikipedia.org For example, in some structures, one sulfur atom chelates one metal while also forming a bond to a second metal center. This bridging capability allows for the construction of complex architectures, including dimeric, trimeric, and polymeric structures. nih.govyoutube.com The formation of these polynuclear complexes is influenced by the metal ion, the steric and electronic properties of the substituents on the nitrogen atom, and the reaction conditions. For instance, treatment of Co(Et₂dtc)₃ with an acid can lead to a binuclear cation, [Co₂(Et₂dtc)₅]⁺, where dithiocarbamate (B8719985) ligands bridge the two cobalt centers. wikipedia.org

Synthesis and Characterization of Triethylammonium (B8662869) Diethyldithiocarbamate Metal Complexes

The synthesis of metal complexes using triethylammonium diethyldithiocarbamate typically involves a salt metathesis reaction. In this method, a solution of the triethylammonium salt is reacted with a solution of a metal salt (often a halide or nitrate) in a suitable solvent, such as ethanol (B145695) or methanol. rsc.orgsysrevpharm.org The desired metal dithiocarbamate complex often precipitates from the solution and can be isolated by filtration. This method is widely applicable to a variety of metals.

The diethyldithiocarbamate ligand forms stable and well-characterized complexes with a wide range of transition metals.

Iridium: Tris-cyclometalated iridium(III) complexes are significant in materials science, and their synthesis can be achieved from iridium(III) chloride. nih.gov While specific syntheses from this compound are less commonly detailed, dithiocarbamate ligands readily form complexes with iridium, such as in dimers that can react with diethyldithiocarbamate to form luminescent complexes. researchgate.net

Cobalt: Cobalt(III) tris(diethyldithiocarbamate), a green, diamagnetic, octahedral complex, is readily synthesized by the reaction of a cobalt(II) salt with a diethyldithiocarbamate salt, followed by air oxidation. wikipedia.orgchemeducator.org The resulting complex is a low-spin Co(III) species. wikipedia.org

Copper, Nickel, and Zinc: These metals form well-known square planar (for Cu(II) and Ni(II)) and tetrahedral (for Zn(II)) complexes with the formula M(S₂CNEt₂)₂. nih.gov The synthesis involves the direct reaction of the respective metal(II) salt with two equivalents of this compound. These complexes have been studied for their varied chemical properties and potential applications. nih.gov

Palladium and Platinum: Both palladium(II) and platinum(II) form square planar complexes, [M(S₂CNEt₂)₂]. Syntheses can be performed by reacting a metal halide with a dithiocarbamate salt. mdpi.comresearchgate.net For instance, reacting Na₂[PtCl₄] with dithiocarbamate ligands yields platinum(II) dithiocarbamate complexes. e3s-conferences.orge3s-conferences.org The introduction of other ligands, like phosphines, can lead to heteroleptic complexes where the dithiocarbamate may adopt a monodentate coordination mode. mdpi.come3s-conferences.org Diethylammonium (B1227033) diethyldithiocarbamate has also been used as a scavenger to remove residual palladium from reaction mixtures.

Table 1: Selected Transition Metal Complexes of Diethyldithiocarbamate

| Metal | Complex Formula | Geometry | Synthesis Note |

|---|---|---|---|

| Cobalt (Co) | Co(S₂CNEt₂)₃ | Octahedral | Prepared by air-oxidation of Co(II) salts with dithiocarbamate. wikipedia.orgchemeducator.org |

| Copper (Cu) | Cu(S₂CNEt₂)₂ | Square Planar | Formed by reaction of Cu(II) salts with dithiocarbamate. nih.gov |

| Nickel (Ni) | Ni(S₂CNEt₂)₂ | Square Planar | Formed by reaction of Ni(II) salts with dithiocarbamate. nih.gov |

| Zinc (Zn) | Zn(S₂CNEt₂)₂ | Tetrahedral | Formed by reaction of Zn(II) salts with dithiocarbamate. nih.gov |

| Palladium (Pd) | Pd(S₂CNEt₂)₂ | Square Planar | Synthesized from Pd(II) salts and dithiocarbamate. mdpi.comresearchgate.net |

| Platinum (Pt) | Pt(S₂CNEt₂)₂ | Square Planar | Synthesized from Pt(II) salts and dithiocarbamate. mdpi.comresearchgate.net |

| Iridium (Ir) | Ir(S₂CNEt₂)₃ | Octahedral | General synthesis for tris-cyclometalated Ir(III) complexes exists. nih.gov |

The diethyldithiocarbamate ligand also coordinates with lanthanide and other main group metal ions. nih.gov The synthesis of lanthanide dithiocarbamate complexes typically involves the reaction of a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) with a stoichiometric amount of a dithiocarbamate salt in a solvent like ethanol. researchgate.netijcrt.org This often results in the formation of neutral complexes of the type [Ln(S₂CNR₂)₃], which can further react with other neutral ligands to form adducts with higher coordination numbers, such as eight or nine. researchgate.netresearchgate.net For example, indium, a main group metal, forms the tris(dithiocarbamate) complex In[S₂CN(CH₃)₂]₃ through the oxidation of indium metal with tetramethylthiuram disulfide. researchgate.netnasa.gov

The counterion in the dithiocarbamate salt precursor can have a notable influence on the synthesis and properties of the resulting metal complexes. While simple alkali metal salts like sodium or potassium diethyldithiocarbamate are common, the use of the triethylammonium salt, [Et₃NH][S₂CNEt₂], offers specific advantages.

The triethylammonium cation is bulkier and more organic in nature compared to an alkali metal ion. This property generally imparts better solubility to the dithiocarbamate salt in organic solvents, which can be advantageous for syntheses conducted in non-aqueous media. rsc.org The presence of the triethylammonium ion can also influence the crystallization process and the crystal packing of the final metal complex, although it is typically washed away during the purification of neutral complexes. In cases where an anionic complex is formed, the triethylammonium cation would serve as the counterion in the final product, affecting its solubility, stability, and solid-state structure. The stability of a metal complex can be influenced by the counterion, particularly in the solid state and in solution, where ion-pairing effects can play a role.

Structural Diversity in Metal Dithiocarbamate Complexes

The diethyldithiocarbamate (dtc) ligand, derived from this compound, demonstrates remarkable versatility in its coordination to metal centers, leading to a wide array of structural motifs. This diversity is a consequence of the ligand's electronic properties and the nature of the metal ion.

Geometric Coordination Environments Around Metal Centers

The diethyldithiocarbamate ligand, acting as a bidentate chelating agent through its two sulfur atoms, can form stable complexes with a vast number of metals across the periodic table. sysrevpharm.orgresearchgate.netnih.gov The resulting coordination geometries are influenced by the metal's oxidation state, ionic radius, and electronic configuration. nih.gov Common geometries observed in metal diethyldithiocarbamate complexes include octahedral, square planar, and tetrahedral. nih.govresearchgate.net

For instance, iron(III) tris(diethyldithiocarbamate) exhibits an octahedral coordination geometry with idealized D3 symmetry. wikipedia.org Ruthenium complexes, particularly Ru(II) and Ru(III), also predominantly adopt octahedral geometries. mdpi.com In contrast, Ni(II) and Cu(II) complexes often favor a square planar arrangement. nih.govrsc.org A tetrahedral coordination has been suggested for zinc(II) complexes. rsc.org More complex and less common geometries have also been documented, such as pentagonal bipyramidal and distorted trigonal bipyramidal structures. researchgate.netwikipedia.orgresearchgate.net The coordination number can also be influenced by the formation of adducts with other donor molecules, leading to higher coordination numbers. nih.gov

The table below summarizes the typical coordination geometries for various metal diethyldithiocarbamate complexes.

| Metal Ion | Typical Coordination Geometry | Example Complex |

| Iron(III) | Octahedral | Fe(S₂CNEt₂)₃ wikipedia.org |

| Ruthenium(II/III) | Octahedral | [Ru(dtc)₃] mdpi.com |

| Nickel(II) | Square Planar | [Ni(S₂CNEt₂)₂] nih.gov |

| Copper(II) | Square Planar | [Cu(S₂CNEt₂)₂] nih.gov |

| Zinc(II) | Tetrahedral | [Zn(S₂CNEt₂)₂] rsc.org |

| Iridium(I) | Distorted Square Planar | Ir(CO)(PPh₃)(Et₂dtc) acs.org |

| Cobalt(III) | Octahedral | [Co(dtc)₃] eurjchem.com |

Distortions and Symmetries in Primary and Secondary Coordination Spheres

The idealized coordination geometries of metal diethyldithiocarbamate complexes are often subject to distortions. These distortions can arise from a variety of factors, including the steric and electronic effects of the substituents on the dithiocarbamate ligand, crystal packing forces, and the Jahn-Teller effect for certain electronic configurations. eurjchem.comresearchgate.net

The primary coordination sphere, which encompasses the direct bonds between the metal and the sulfur atoms of the ligand, can exhibit asymmetries. For example, in some complexes, the two metal-sulfur bond lengths within a single chelating ligand are not identical, a phenomenon known as anisobidentate coordination. researchgate.netnih.gov

A notable example of distortion is observed in iron(III) tris(diethyldithiocarbamate), which exhibits spin crossover behavior. wikipedia.org X-ray crystallography has revealed that the Fe-S bond lengths are significantly different at low and high temperatures, reflecting the change in the iron center's spin state. At 79K, the Fe-S bonds are approximately 231 pm, consistent with a low-spin state, while at 297K, they lengthen to 356 pm, indicative of a high-spin state. wikipedia.org

Supramolecular Architectures of Dithiocarbamate Complexes

The structural diversity of metal diethyldithiocarbamate complexes extends beyond the individual molecule to the formation of intricate supramolecular architectures. These extended structures are assembled through weaker intermolecular forces, such as van der Waals forces, hydrogen bonds, and π-π stacking interactions. mdpi.comresearchgate.netnih.govmdpi.com

Common supramolecular motifs include dimers, one-dimensional polymeric chains, and two-dimensional sheets. nih.govmdpi.com For instance, zinc bis(dimethyldithiocarbamate) exists as a dimer with a pentacoordinate zinc center. wikipedia.org The formation of these supramolecular structures can be influenced by the nature of the substituents on the dithiocarbamate ligand and the presence of co-ligands or solvent molecules in the crystal lattice. mdpi.comnih.gov The incorporation of heterocyclic rings into the dithiocarbamate ligand can lead to the formation of intriguing supramolecular architectures. nih.gov The architecture of the ligand itself, whether linear or macrocyclic, also significantly impacts its binding and assembly properties. rsc.orgiitpkd.ac.in

Mechanistic Studies of Metal-Ligand Interactions and Reactivity

The reactivity of metal diethyldithiocarbamate complexes is intrinsically linked to the nature of the metal-ligand interactions. The dithiocarbamate ligand is considered a "soft" donor due to the polarizability of the sulfur atoms, leading to strong covalent bonds with soft metal ions. wikipedia.org The electronic structure of the ligand, which can be described by resonance forms including a thioureide form, allows it to stabilize metals in a variety of oxidation states. nih.gov

Mechanistic studies have explored various reactions of these complexes. For example, iridium(I) diethyldithiocarbamate complexes have been shown to undergo oxidative addition reactions with hydrogen and methyl iodide. acs.org A benzene (B151609) solution of Ir(CO)(PPh₃)(Et₂dtc) readily reacts with H₂ to form several dihydride products. acs.org The same complex also reacts with molecular oxygen to form a stable adduct. acs.org

The lability of the dithiocarbamate ligand can be exploited in certain reactions. For instance, iron(III) tris(diethyldithiocarbamate) can be oxidized with iodine, resulting in the removal of one dithiocarbamate ligand to form Fe(S₂CNEt₂)₂I. wikipedia.org These complexes can also serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, a process that involves the thermal decomposition of the complex and the cleavage of the C-S bond. nih.govrsc.org

The electrochemical behavior of these complexes has also been a subject of study. Cyclic voltammetry studies on copper(II) diaryl-dithiocarbamate complexes show that they can be both reversibly oxidized and irreversibly reduced, with the reduction leading to the loss of a dithiocarbamate ligand. rsc.org This redox activity is crucial for their application in various catalytic and biological processes.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of triethylammonium (B8662869) diethyldithiocarbamate (B1195824) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be constructed.

The ¹H and ¹³C NMR spectra of triethylammonium diethyldithiocarbamate are characterized by distinct signals corresponding to the different chemical environments of the nuclei in the triethylammonium cation and the diethyldithiocarbamate anion.

For the diethyldithiocarbamate anion , the two ethyl groups are chemically equivalent. The ¹H NMR spectrum typically shows a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded due to their proximity to the nitrogen atom, thus appearing at a lower field (higher chemical shift) compared to the methyl protons. In the ¹³C NMR spectrum, two distinct signals are observed for the ethyl groups: one for the methylene carbons and one for the methyl carbons. An additional downfield signal corresponds to the NCS₂ carbon, which is significantly deshielded by the adjacent nitrogen and sulfur atoms. researchgate.netpressbooks.pub

The triethylammonium cation also exhibits a characteristic ¹H NMR spectrum with a quartet for the methylene protons and a triplet for the methyl protons of the three equivalent ethyl groups. researchgate.net A broad signal corresponding to the N-H proton may also be observed. The ¹³C NMR spectrum of the triethylammonium cation shows two signals for the ethyl groups, one for the methylene carbons and one for the methyl carbons. nih.govchemicalbook.comspectrabase.com

The following tables summarize the typical chemical shifts observed for the components of this compound. It is important to note that the exact chemical shifts can vary slightly depending on the solvent used.

Interactive Data Table: Typical ¹H NMR Chemical Shifts (ppm)

| Group | Sub-group | Approximate Chemical Shift (ppm) | Multiplicity |

| Diethyldithiocarbamate Anion | -CH₂- | ~3.8 | Quartet |

| -CH₃ | ~1.2 | Triplet | |

| Triethylammonium Cation | -CH₂- | ~3.1 | Quartet |

| -CH₃ | ~1.4 | Triplet | |

| N-H | Variable (Broad) | Singlet |

Note: Data is based on analogous compounds like sodium diethyldithiocarbamate and triethylamine (B128534) hydrochloride. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

Interactive Data Table: Typical ¹³C NMR Chemical Shifts (ppm)

| Group | Sub-group | Approximate Chemical Shift (ppm) |

| Diethyldithiocarbamate Anion | -NCS₂ | ~205 |

| -CH₂- | ~45-50 | |

| -CH₃ | ~12-14 | |

| Triethylammonium Cation | -CH₂- | ~46 |

| -CH₃ | ~9 |

Note: Data is based on analogous compounds like sodium diethyldithiocarbamate and triethylammonium salts. researchgate.netnih.govbhu.ac.inorganicchemistrydata.orglibretexts.org

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. nih.gov In the context of the diethyldithiocarbamate anion, a key dynamic process is the restricted rotation around the carbon-nitrogen (C-N) bond of the thioureide moiety (-N-C(S)S⁻).

This C-N bond possesses a significant degree of double bond character due to the delocalization of the lone pair of electrons from the nitrogen atom into the π-system of the dithiocarboxylate group. This partial double bond character creates a substantial energy barrier to rotation. researchgate.net

At room temperature, this rotation is typically slow on the NMR timescale, resulting in distinct signals for the two ethyl groups if they are in different chemical environments (for instance, in an asymmetric complex). However, for the free diethyldithiocarbamate anion, the two ethyl groups are equivalent. If the anion were to be in an environment that makes the two ethyl groups non-equivalent, variable temperature NMR studies could be employed. As the temperature is increased, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature, the two distinct sets of signals for the ethyl groups would broaden and merge into a single, time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. researchgate.netnih.gov While specific DNMR studies on this compound are not prevalent in the literature, the principles of hindered rotation are fundamental to the dithiocarbamate (B8719985) structure.

Electronic Spectroscopy: UV-Visible Absorption Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The diethyldithiocarbamate anion possesses a chromophore responsible for strong absorption in the ultraviolet region. The spectrum is generally characterized by two or three main absorption bands resulting from π → π* and n → π* electronic transitions within the NCS₂ group. rsc.orgrsc.org

A very intense band is typically observed in the range of 250-260 nm, which is assigned to a π → π* transition within the N-C=S part of the thioureide group. A second, often slightly less intense, band appears around 280-290 nm, attributed to a π → π* transition involving the S-C=S moiety. researchgate.netnih.gov A much weaker absorption, corresponding to a symmetry-forbidden n → π* transition, may be observed at longer wavelengths, often above 300 nm. rsc.org The high intensity of the π → π* transitions makes UV-Vis spectroscopy a useful tool for quantitative analysis of dithiocarbamates. The absorption maxima can be influenced by the solvent polarity. When the diethyldithiocarbamate ligand coordinates to a metal ion, new charge-transfer bands (ligand-to-metal or metal-to-ligand) can appear in the visible region, often resulting in colored complexes. researchgate.netnih.gov

Interactive Data Table: Typical UV-Visible Absorption Maxima (λ_max) for the Diethyldithiocarbamate Anion

| Transition | Approximate λ_max (nm) | Molar Absorptivity (ε) |

| π → π* (N-C=S) | ~257 | High |

| π → π* (S-C=S) | ~290 | High |

| n → π* | >300 | Low |

Note: Data is based on sodium diethyldithiocarbamate. nih.govrsc.org

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

A search of the published literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. However, the crystal structure of the closely related compound, diethylammonium (B1227033) diethyldithiocarbamate, provides valuable insight into the expected structural features. tcichemicals.com

In diethylammonium diethyldithiocarbamate, the structure is composed of diethylammonium cations, [(CH₃CH₂)₂NH₂]⁺, and diethyldithiocarbamate anions, [(CH₃CH₂)₂NCS₂]⁻. The primary interaction governing the crystal packing is strong hydrogen bonding between the ammonium (B1175870) protons of the cation and the sulfur atoms of the anion. tcichemicals.com The observed N-H···S hydrogen bonds link the ions into helical chains. tcichemicals.com For the triethylammonium salt, one would expect similar strong N-H···S hydrogen bonds to be the dominant organizing force, linking the triethylammonium cation and the diethyldithiocarbamate anion into a stable ionic lattice. The bulkier triethylammonium cation, compared to the diethylammonium cation, would likely lead to differences in the specific packing arrangement and unit cell parameters.

The diethyldithiocarbamate ligand is known to form stable, crystalline complexes with a vast array of transition metals. nih.gov X-ray diffraction studies have revealed a rich diversity in their coordination geometries and structural motifs. The ligand typically acts as a bidentate chelator, binding to the metal center through both sulfur atoms to form a stable four-membered MS₂C ring. manchester.ac.uk

The coordination geometry around the metal center is influenced by the metal's identity, oxidation state, and coordination number. Common geometries include:

Square Planar: Frequently observed for d⁸ metal ions like Ni(II), Pd(II), and Cu(II). manchester.ac.uk For instance, bis(diethyldithiocarbamato)nickel(II) adopts a distorted square planar geometry.

Octahedral: Common for metal ions that prefer a coordination number of six, such as Co(III) and Fe(III). For example, iron(III) tris(diethyldithiocarbamate) features an iron center coordinated by three bidentate ligands, resulting in a distorted octahedral geometry.

Distorted Geometries: Many structures deviate from idealized geometries. Zinc(II) dithiocarbamate complexes can exist as dimers where some ligands bridge two metal centers, leading to five-coordinate zinc ions. manchester.ac.uk Tellurium dithiocarbamate complexes also show distorted structures.

The M-S bond lengths and S-M-S bite angles are key parameters derived from these studies, providing insight into the nature of the metal-ligand bonding.

The way in which individual molecules of metal diethyldithiocarbamate complexes pack together in the solid state is directed by a variety of non-covalent intermolecular interactions. While classical hydrogen bonds are less common unless specific functional groups are present on the ligand periphery, weaker interactions play a crucial role.

A particularly significant interaction identified in the crystal packing of these complexes is the C-H···π(chelate) interaction. In this motif, a C-H bond from a neighboring molecule points towards the electron-rich π-system of the four-membered MS₂C chelate ring. These interactions are stabilizing and have been shown to direct the formation of extended supramolecular architectures, ranging from simple dimers to one- and two-dimensional chains and sheets. For example, in certain ruthenium dithiocarbamate complexes, C-H···π(RuS₂C) interactions link molecules into supramolecular chains.

Electrochemical Characterization of Redox Properties

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of chemical species. For metal diethyldithiocarbamate complexes, it provides information on the ease of oxidation and reduction of the metal center and/or the ligand. These complexes often exhibit rich electrochemistry due to the ability of the dithiocarbamate ligand to stabilize metals in various oxidation states.

Studies on first-row transition metal dithiocarbamates have shown that they undergo one-electron oxidation and reduction processes. tcichemicals.com The redox potentials are highly dependent on the central metal ion. For example, the oxidation of M(dtc)₂ to [M(dtc)₂]⁺ is easier for Cu(II) than for Ni(II). This indicates that the redox orbitals involved have significant metal character.

The redox behavior of iron(III) tris(diethyldithiocarbamate) is particularly noteworthy. It can be oxidized at mild potentials to form a stable iron(IV) species, [Fe(S₂CNEt₂)₃]⁺, demonstrating the strong electron-donating ability of the diethyldithiocarbamate ligands which stabilize the higher oxidation state. Conversely, these complexes can also undergo reduction. The specific potentials for these redox events are influenced by the substituents on the nitrogen atom of the ligand and the solvent system used for the measurement. tcichemicals.com

Cyclic Voltammetry of Dithiocarbamate Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox processes of chemical species. In the context of dithiocarbamate complexes, CV reveals information about the stability of different oxidation states of the central metal ion and the reversibility of electron transfer reactions.

The electrochemical behavior of dithiocarbamate ligands is fundamentally linked to the oxidation of the dithiocarbamate anion (dtc⁻) to the corresponding thiuram disulfide (TDS). rsc.org This process can be investigated electrochemically and is influenced by the nature of the substituents on the nitrogen atom. rsc.org For instance, the oxidation of the diethyldithiocarbamate anion (Et₂dtc⁻) to tetraethylthiuram disulfide (Et₄TDS) is a key redox process. rsc.org

Studies on various metal dithiocarbamate complexes have shown a range of electrochemical behaviors. For example, nickel(II) dithiocarbamate complexes exhibit a unique redox cycle involving Ni(II), Ni(III), and Ni(IV) states. The oxidation from Ni(II) to Ni(IV) can proceed as a two-electron process, while the reduction back to Ni(II) occurs in two separate one-electron steps. auburn.edu This behavior is attributed to structural changes between the four-coordinate Ni(dtc)₂ and the six-coordinate [Ni(dtc)₃]⁺ species. auburn.edu

The electrochemical properties are also sensitive to the solvent and the nature of the counter-ion, although specific data for this compound is not extensively documented in the reviewed literature. However, studies on tetra-alkyl ammonium salts in various electrochemical systems indicate that the nature of the cation can influence the electrochemical processes. umich.edu

Research on diaryl dithiocarbamates has provided comparative electrochemical data. For example, the reduction of bis(di-p-tolyl)thiuram disulfide occurs at a more negative potential compared to tetraethylthiuram disulfide, indicating that the electronic properties of the substituents on the dithiocarbamate ligand play a significant role in its redox behavior. rsc.org

The following table summarizes representative electrochemical data for the oxidation of a dithiocarbamate anion and the reduction of its corresponding thiuram disulfide.

| Compound/Redox Couple | Epeak(c) (V vs. Fc⁺/Fc) | Epeak(a) (V vs. Fc⁺/Fc) | Scan Rate (V/s) | Solvent | Notes |

| [Et₂NCS₂]⁻ Oxidation | -0.348 | - | - | MeCN | Quasi-reversible oxidation to Et₄TDS. rsc.org |

| Et₄TDS Reduction | - | -1.812 | 0.5 | MeCN | Reduction of tetraethylthiuram disulfide. rsc.org |

| [(p-tolyl)₂NCS₂]⁻ Oxidation | -0.298 | - | - | MeCN | Oxidation of the diaryl dithiocarbamate anion. rsc.org |

| (p-tolyl)₄TDS Reduction | - | -2.02 | 0.5 | MeCN | Reduction of the diaryl thiuram disulfide. rsc.org |

Correlation of Electrochemical Behavior with Electronic Structure

The electrochemical behavior of dithiocarbamate complexes is intrinsically linked to their electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the oxidation and reduction potentials, respectively.

Density Functional Theory (DFT) calculations have become a valuable tool for correlating experimental electrochemical data with the electronic properties of molecules. scielo.org.za There is often a linear correlation between the experimentally determined redox potentials and the DFT-calculated HOMO/LUMO energies. nih.gov For a series of related compounds, lower HOMO energies generally correspond to more difficult oxidations (more positive oxidation potentials), while lower LUMO energies indicate easier reductions (more positive reduction potentials). nih.gov

The electronic structure of dithiocarbamate ligands is characterized by resonance between the dithiocarbamate and thioureide forms. nih.govchemrxiv.org The thioureide form arises from the delocalization of the nitrogen lone pair electrons onto the sulfur atoms, which enhances the electron-donating ability of the ligand and stabilizes higher oxidation states of the coordinated metal. nih.gov This resonance contributes to the rich electrochemistry of dithiocarbamate complexes. nih.gov

The nature of the substituents on the dithiocarbamate ligand directly influences the electronic structure and, consequently, the electrochemical properties. Electron-donating groups on the nitrogen atom increase the electron density on the sulfur atoms, making the ligand easier to oxidize. Conversely, electron-withdrawing groups make oxidation more difficult. nih.gov

In metal complexes, the HOMO and LUMO can have contributions from both the metal d-orbitals and the ligand orbitals. The extent of this mixing determines whether a redox process is metal-centered or ligand-centered. For many transition metal dithiocarbamate complexes, the oxidation is primarily metal-centered. auburn.edu

The table below illustrates the relationship between HOMO/LUMO energies and redox potentials for a series of tris(β-diketonato)ruthenium(III) compounds, which serves as a good model for understanding these correlations in coordination complexes.

| Complex Substituent | EHOMO (eV) | ELUMO (eV) | Experimental E1/2 (V vs. Fc⁺/Fc) |

| Electron Withdrawing (e.g., -CF₃) | Lower | Lower | Higher (More Positive) |

| Electron Donating (e.g., -CH₃) | Higher | Higher | Lower (Less Positive) |

This table provides a generalized trend based on findings from reference nih.gov.

Molecular orbital calculations, such as those determining the HOMO-LUMO energy gap, provide insights into the chemical reactivity and stability of the complexes. researchgate.net A larger HOMO-LUMO gap generally implies higher stability. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the sites of oxidation and reduction. auburn.edu

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard and reliable method for studying the electronic and structural properties of molecular systems. researchgate.netnih.govnih.gov DFT methods calculate the total energy of a system based on its electron density, offering a balance between computational cost and accuracy that is suitable for medium to large-sized molecules like Triethylammonium (B8662869) diethyldithiocarbamate (B1195824). nih.gov

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For ionic compounds like Triethylammonium diethyldithiocarbamate, this involves optimizing the structures of the triethylammonium cation and the diethyldithiocarbamate anion and their relative arrangement. DFT calculations, for instance using the B3LYP hybrid functional, are employed to determine bond lengths, bond angles, and dihedral angles. ias.ac.innih.govresearchgate.net

In a related study on triethylammonium salts of diphenyldithiophosphates, DFT calculations were used to determine the geometry, revealing how the cation and anion are stabilized by N–H···S hydrogen-bonded interactions. ias.ac.inresearchgate.net For this compound, a similar interaction between the N-H group of the triethylammonium cation and the sulfur atoms of the diethyldithiocarbamate anion would be expected to be a key feature of its optimized geometry.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. primescholars.com For the diethyldithiocarbamate anion, the HOMO is typically localized on the sulfur atoms, indicating these are the primary sites for electron donation in chemical reactions and coordination to metal surfaces. primescholars.com The LUMO is generally distributed over the S-C-S region. Theoretical calculations on related molecules suggest that the charge transfer interactions occur within the compound, as indicated by the FMO energy gaps. ias.ac.inresearchgate.net

Table 1: Representative Calculated Electronic Properties for Dithiocarbamate-related Systems Note: This table is illustrative, based on typical values found in the literature for dithiocarbamate (B8719985) and related amine compounds, as direct values for the specific title compound are not available in the cited sources.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.0 to -6.0 eV | Electron-donating ability (higher energy = better donor) |

| LUMO Energy | ~ -0.5 to -1.5 eV | Electron-accepting ability (lower energy = better acceptor) |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity and kinetic stability (smaller gap = more reactive) |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. polimi.it By analyzing the normal modes of vibration, specific peaks in an experimental IR spectrum can be assigned to the stretching, bending, and torsional motions of specific functional groups. For this compound, key predicted vibrations would include the N-H stretch from the cation, C-H stretches from the ethyl groups, and the characteristic C-N and C-S stretches of the dithiocarbamate moiety. Comparing calculated and experimental spectra is a powerful method for structural validation. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. jkosco.org The calculations can identify the specific electronic transitions (e.g., n → π* or π → π*) responsible for the absorption bands. For the diethyldithiocarbamate anion, strong absorptions in the UV region are expected due to transitions involving the sulfur lone pairs and the π system of the NCS2 group.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). byu.edu These calculations help in the assignment of experimental NMR signals to specific nuclei within the molecule, providing unambiguous structural elucidation.

DFT provides a basis for analyzing how electrons are distributed within a molecule, which is fundamental to understanding its bonding and reactivity. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are used to assign partial atomic charges. primescholars.comresearchgate.netresearchgate.net

This analysis for this compound would reveal a significant negative charge localized on the sulfur atoms of the anion, confirming their role as the primary nucleophilic and coordinating sites. The nitrogen atom in the cation would carry a positive charge. NBO analysis further elucidates the nature of the bonding, distinguishing between ionic and covalent interactions and identifying hyperconjugative effects that contribute to molecular stability. researchgate.net The analysis of electron density can also characterize the nature of the crucial N–H···S hydrogen bond between the cation and anion. ias.ac.inresearchgate.net

Mechanistic Simulations of Reactions and Decomposition Pathways

Reactive force field (ReaxFF) molecular dynamics simulations can model the dynamic processes of bond breaking and formation, making them suitable for investigating reaction mechanisms and thermal decomposition pathways. jkosco.orgresearchgate.netresearchgate.net Such simulations can track the evolution of a system at high temperatures, identifying initial decomposition steps, intermediate species, and final products. researchgate.net

For this compound, a ReaxFF simulation could elucidate its thermal decomposition mechanism. The simulation would likely show that the initial steps involve the cleavage of the weakest bonds. Potential initial pathways could include:

Proton transfer from the triethylammonium cation to the diethyldithiocarbamate anion.

Cleavage of a C-N or C-S bond in the anion.

Decomposition of the triethylammonium cation, potentially through a Hofmann elimination-type pathway to yield triethylamine (B128534) and ethene. A study on the decomposition of hydrocarbon fuels noted that Triethylamine (TEA) can act as a chemical initiator, generating radicals that accelerate decomposition. jkosco.org

These simulations provide invaluable, atomistic-level detail on complex reaction sequences that are often difficult to probe experimentally. researchgate.net

Molecular Dynamics and Adsorption Modeling (e.g., Corrosion Inhibition)

Classical Molecular Dynamics (MD) simulations are used to study the behavior of large systems over time, providing insights into processes like adsorption on surfaces. imist.ma This is particularly relevant for understanding the role of dithiocarbamates as corrosion inhibitors. researchgate.netresearchgate.net In these simulations, the interactions between the inhibitor molecules and a metal surface (e.g., iron or aluminum) are modeled using a force field.

MD simulations of diethyldithiocarbamate derivatives on metal surfaces have shown that the molecules adsorb onto the surface, forming a protective film that blocks corrosive agents. researchgate.netresearchgate.net The primary adsorption mechanism involves the strong interaction between the electron-rich sulfur atoms of the dithiocarbamate group and the vacant d-orbitals of the metal atoms on the surface. imist.ma The alkyl chains (ethyl groups) orient away from the surface, creating a hydrophobic layer that repels water.

For this compound, MD simulations would model the adsorption of the diethyldithiocarbamate anion onto the metal surface. The triethylammonium cation would likely remain in the solution phase or interact electrostatically with the adsorbed anionic layer. The simulations can calculate key parameters such as the adsorption energy, which indicates the strength of the inhibitor-metal bond, and the surface coverage. imist.ma

Table 2: Key Parameters from Molecular Dynamics Simulations of Corrosion Inhibitors Note: This table presents typical parameters evaluated in MD studies of corrosion inhibitors.

| Parameter | Description | Significance in Corrosion Inhibition |

|---|---|---|

| Adsorption Energy (Eads) | The energy released when an inhibitor molecule adsorbs onto the metal surface. | A large negative value indicates strong, spontaneous adsorption and better inhibition. |

| Binding Energy | The energy required to separate the inhibitor from the metal surface. | Higher binding energy correlates with a more stable protective film. imist.ma |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Used to identify the specific atoms (e.g., S, N) interacting with the metal surface and to determine bond distances. |

| Surface Coverage | The fraction of the metal surface covered by inhibitor molecules. | Higher surface coverage generally leads to higher inhibition efficiency. |

Supramolecular Interactions and Self-Assembly Simulations

The non-covalent interactions that govern how molecules recognize each other and aggregate into larger, ordered structures are the focus of supramolecular chemistry. nih.gov Molecular dynamics simulations are a key tool for studying the self-assembly process, revealing how individual molecules come together to form complex architectures like micelles, layers, or nanowires. nih.govrsc.org

While specific simulations on the self-assembly of this compound are not prominent in the literature, the general principles can be applied. As an ionic compound with distinct polar (ionic head) and non-polar (ethyl groups) regions, it possesses amphiphilic character. In solution, these molecules could potentially self-assemble. Simulations could explore the formation of aggregates or micelles, driven by hydrophobic interactions between the ethyl chains and electrostatic interactions between the ionic groups. rsc.org Such studies would help predict the formation of nanostructures and understand how factors like concentration and solvent influence the assembly process. nih.gov

Applications in Materials Science and Advanced Chemical Systems

Precursor Chemistry for Inorganic Materials Synthesis

Dithiocarbamate (B8719985) complexes are highly effective single-source precursors (SSPs) for the synthesis of inorganic materials, particularly metal sulfides. nih.govbohrium.com An SSP is a molecule that contains all the necessary elements for the final material, which allows for greater stoichiometric control and often simpler synthetic procedures. nih.gov The diethyldithiocarbamate (B1195824) ligand is particularly useful as it contains both sulfur and the organic components necessary to form stable, volatile, or soluble metal complexes that can be decomposed under controlled conditions. wikipedia.org

Metal complexes of diethyldithiocarbamates are widely employed as SSPs to generate a variety of metal sulfide (B99878) nanoparticles. rsc.orgresearchgate.net The thermal decomposition (thermolysis) of these complexes in high-boiling point solvents, often in the presence of capping agents like hexadecylamine (B48584) (HDA), leads to the formation of crystalline nanoparticles. researchgate.netnih.gov The organic groups on the dithiocarbamate ligand and the choice of solvent play a crucial role in controlling the size, shape, and crystal phase of the resulting nanomaterials. researchgate.netresearchgate.net

For instance, cadmium diethyldithiocarbamate has been used as an SSP to produce cadmium sulfide (CdS) nanoparticles. researchgate.net The decomposition of such precursors is a reliable method for generating high-quality nanocrystals that exhibit quantum confinement effects. researchgate.net The versatility of this approach is demonstrated by its application to a range of binary sulfides (e.g., ZnS, CdS, HgS) and more complex ternary sulfides. rsc.orgnih.gov Research has shown that by varying reaction parameters such as temperature and precursor concentration, different phases and morphologies of the sulfide nanoparticles can be selectively synthesized. researchgate.net

| Metal Sulfide | Dithiocarbamate Precursor System | Synthesis Method | Key Findings | Reference(s) |

| CdS | Cadmium piperidine (B6355638) dithiocarbamate | Thermolysis in HDA or TOPO | Rods, bipods, and tripods formed in HDA; spherical particles in TOPO. | researchgate.net |

| ZnS, CdS, HgS | [M(S₂CNRR')₂] (M=Zn, Cd, Hg) | Thermolysis with HDA capping agent | Nanoparticles with crystallite sizes ranging from 3.03 to 23.45 nm were formed. | nih.gov |

| FeNi₂S₄ | [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | Thermolysis in oleylamine | Metastable violarite phase formed at 210–230 °C. | rsc.org |

| (Fe,Ni)₉S₈ | [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | Thermolysis in oleylamine | Thermodynamic pentlandite (B1173512) phase formed at higher temperatures. | rsc.org |

This table summarizes findings on the use of metal dithiocarbamate complexes as single-source precursors for various metal sulfide nanoparticles, highlighting the versatility of the ligand system in controlling nanomaterial synthesis.

Metal diethyldithiocarbamate complexes serve as effective precursors in Chemical Vapor Deposition (CVD), particularly in the variant known as Aerosol-Assisted CVD (AACVD). nih.govmanchester.ac.uk AACVD is advantageous for precursors that have low volatility but are soluble in suitable solvents, as it involves the transport of an aerosol of the precursor solution into the deposition zone. nih.gov This method has been successfully used to create thin films of technologically important materials like metal sulfides.

For example, molybdenum tetrakis(diethyldithiocarbamate), [Mo(S₂CNEt₂)₄], has been used as a single-source precursor for the AACVD of molybdenum disulfide (MoS₂) thin films at temperatures around 400 °C. nih.gov Similarly, a range of diorganotin(IV) bis(dithiocarbamate) complexes have been employed to deposit orthorhombic tin(II) sulfide (SnS) thin films via AACVD at temperatures between 400 and 530 °C. manchester.ac.uk These applications underscore the utility of the diethyldithiocarbamate ligand in providing a reliable sulfur source and facilitating the controlled decomposition required for high-quality film growth.

| Target Material | Dithiocarbamate Precursor | Deposition Method | Deposition Temp. (°C) | Substrate | Reference(s) |

| MoS₂ | Molybdenum tetrakis(diethyldithiocarbamate) | AACVD | 400 | Not specified | nih.gov |

| SnS | [Sn(C₄H₉)₂(S₂CNEt₂)₂] | AACVD | 400 - 530 | Not specified | manchester.ac.uk |

| SnS | Diphenyltin bis(iso-butylxanthate) | AACVD | 400 - 500 | Glass | researchgate.net |

| FeS | Heterocyclic dithiocarbamato-iron(III) complexes | AACVD | 350 - 450 | Glass | researchgate.net |

This table presents examples of dithiocarbamate complexes used as precursors in AACVD for the deposition of metal sulfide thin films.

Catalysis and Electrocatalysis

The diethyldithiocarbamate ligand's ability to form stable, soluble, and electronically tunable complexes with transition metals makes it a valuable component in catalytic systems. nih.govresearchgate.net These complexes can act as homogeneous catalysts or as precursors for catalytically active materials.

Metal-dithiocarbamate complexes have demonstrated significant catalytic activity in various organic reactions. nih.gov Their good solubility in organic solvents, chemical stability, and the ease with which they can be prepared in anhydrous form contribute to their effectiveness. nih.gov

One notable application is in cross-coupling reactions. For instance, an orthopalladated complex, which can be synthesized using sodium diethyldithiocarbamate, has proven to be an extremely active catalyst for the Suzuki coupling of aryl bromides with aryl boronic acids. nih.gov Dithiocarbamate-functionalized nanostructures have also been utilized as catalysts for synthesizing propargylamines through A³ coupling reactions, where the reaction proceeds via an iminium ion intermediate and C-H activation. nih.gov Transition metal complexes involving thiosemicarbazones, which are related to dithiocarbamates, have also been explored for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netmdpi.com

| Catalytic Reaction | Catalyst System | Substrates | Key Outcome | Reference(s) |

| Suzuki Coupling | Palladacycle complex with diethyldithiocarbamate adduct | Aryl bromides and aryl boronic acids | Extremely high catalytic activity observed. | nih.gov |

| A³ Coupling | Gold-deposited magnetic nanostructure functionalized with dithiocarbamate | Phenylacetylene, benzaldehyde, morpholine | Good performance in the synthesis of propargylamines. | nih.gov |

| Heck Coupling | Palladium thiosemicarbazone complexes | Aryl halides and acrylates | Good to very good yields obtained under optimized conditions. | mdpi.com |

This table highlights the application of dithiocarbamate and related complexes as catalysts in important organic transformations.

Recent research has uncovered the potential of metal-dithiocarbamate complexes in electrocatalysis, particularly for the hydrogen evolution reaction (HER). bath.ac.uk The HER is a critical reaction for producing hydrogen fuel through water splitting, and the development of efficient, low-cost catalysts is a major scientific goal. rsc.orgmdpi.com

Homoleptic nickel(II) complexes with substituted dithiocarbamate ligands have been identified as potent homogeneous electrocatalysts for the HER. bath.ac.uk In a study of three such complexes, significant turnover frequencies (TOFs) were achieved in the presence of trifluoroacetic acid. The electronic properties of the dithiocarbamate ligand, influenced by its substituents, were shown to directly impact the overpotential and efficiency of the catalyst. For example, a nickel complex with N-benzyl-1-(4-hydroxyphenyl) dithiocarbamate ligands exhibited a TOF of 867.9 s⁻¹ with an overpotential of 0.723 V, demonstrating high catalytic activity. bath.ac.uk This highlights the role of the ligand framework in tuning the electronic structure of the metal center for efficient electrocatalysis.

| Electrocatalytic Reaction | Catalyst | Acid | Turnover Frequency (TOF) (s⁻¹) | Overpotential (η) (V) | Reference(s) |

| Hydrogen Evolution | [Ni(N-benzyl-1-(2-hydroxyphenyl) dithiocarbamate)₂] | Trifluoroacetic Acid | 566.2 | 0.862 | bath.ac.uk |

| Hydrogen Evolution | [Ni(N-benzyl-1-(3-hydroxyphenyl) dithiocarbamate)₂] | Trifluoroacetic Acid | 457.2 | 0.872 | bath.ac.uk |

| Hydrogen Evolution | [Ni(N-benzyl-1-(4-hydroxyphenyl) dithiocarbamate)₂] | Trifluoroacetic Acid | 867.9 | 0.723 | bath.ac.uk |

This table details the electrocatalytic performance of specific Nickel(II)-dithiocarbamate complexes for the hydrogen evolution reaction, showcasing the influence of ligand structure on catalytic efficiency.

Advanced Ligand Exchange Systems for Nanocrystals

Triethylammonium (B8662869) diethyldithiocarbamate and its analogues are central to advanced ligand exchange strategies for modifying the surface chemistry of colloidal nanocrystals, such as quantum dots (QDs). plu.edufigshare.com The surface ligands of a nanocrystal are critical as they determine its solubility, optical properties, and electronic coupling with its environment. nih.gov Exchanging native hydrophobic ligands (e.g., oleic acid) for dithiocarbamates can improve properties like the conductivity of nanocrystal films, which is essential for their use in electronic devices. plu.edufigshare.com